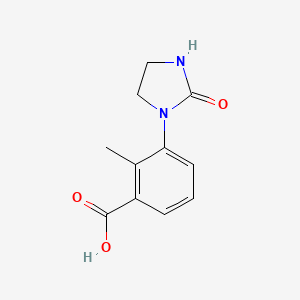

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-8(10(14)15)3-2-4-9(7)13-6-5-12-11(13)16/h2-4H,5-6H2,1H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXZUEMSUVQWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, a molecule of interest for researchers in drug development and medicinal chemistry. Due to the absence of a single, established protocol in the public domain, this document outlines a rational, multi-step synthesis based on well-established chemical transformations. Each step is detailed with theoretical justification, step-by-step experimental protocols, and expected outcomes. This guide is intended for an audience of trained chemists and assumes a working knowledge of synthetic organic chemistry principles and laboratory techniques.

Introduction and Retrosynthetic Analysis

This compound is a substituted aromatic compound featuring a cyclic urea (imidazolidinone) moiety. The strategic placement of the methyl and carboxylic acid groups on the phenyl ring, ortho and meta to the point of attachment of the heterocycle, suggests potential for diverse biological activities. The synthesis of such specifically substituted N-aryl imidazolidinones requires a carefully planned sequence of reactions.

A logical retrosynthetic analysis of the target molecule suggests that the imidazolidinone ring can be constructed from a suitable N-substituted 2-amino-3-methylbenzoic acid derivative. The key disconnection lies in the formation of the cyclic urea, which can be achieved through the intramolecular cyclization of a urea precursor. This precursor, in turn, can be derived from the reaction of 2-amino-3-methylbenzoic acid with a reagent that introduces the two-carbon ethylamine backbone of the imidazolidinone ring.

This guide will focus on a proposed four-step synthesis commencing with the commercially available 3-methyl-2-nitrobenzoic acid.

Proposed Synthetic Pathway Overview

Caption: Proposed four-step synthesis of the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Amino-3-methylbenzoic acid

The initial step involves the reduction of the nitro group of 3-methyl-2-nitrobenzoic acid to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2]

Reaction Scheme:

Caption: Reduction of 3-methyl-2-nitrobenzoic acid.

Experimental Protocol:

-

To a solution of 3-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol) in ethanol (250 mL) in a hydrogenation vessel, add 10% Palladium on carbon (1.0 g).

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid as a solid.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

| Parameter | Expected Value |

| Yield | 90-95% |

| Purity (HPLC) | >98% |

| Appearance | White to off-white solid |

Step 2: Synthesis of 2-(3-(2-Hydroxyethyl)ureido)-3-methylbenzoic acid

The formation of a urea linkage is a critical step. Reacting the newly formed amine with 2-hydroxyethyl isocyanate will introduce the necessary atoms for the subsequent cyclization.

Reaction Scheme:

Caption: Urea formation with 2-hydroxyethyl isocyanate.

Experimental Protocol:

-

Suspend 2-amino-3-methylbenzoic acid (8.3 g, 55.0 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-hydroxyethyl isocyanate (5.8 g, 57.8 mmol) in THF (50 mL) to the cooled suspension over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the desired urea derivative.

| Parameter | Expected Value |

| Yield | 85-90% |

| Purity (HPLC) | >97% |

| Appearance | White solid |

Step 3: Synthesis of 2-(3-(2-Chloroethyl)ureido)-3-methylbenzoic acid

The hydroxyl group of the urea derivative needs to be converted into a good leaving group to facilitate the intramolecular cyclization. Chlorination using thionyl chloride is a standard method for this conversion.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Introduction

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid is a unique organic molecule featuring a substituted benzoic acid core. Benzoic acid and its derivatives are pivotal in pharmaceutical sciences, serving as building blocks for a vast array of therapeutic agents. The physicochemical properties of such molecules are fundamental to understanding their behavior in biological systems, governing everything from solubility and absorption to distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's characteristics.

While specific experimental data for this particular molecule is not widely available in the public domain, this guide will provide well-founded estimations based on the known properties of its constituent chemical moieties and structurally related compounds. The methodologies described herein represent the gold standards in the field, ensuring a robust framework for experimental validation.

Molecular and Structural Characteristics

A thorough understanding of a molecule's identity and structure is the foundation upon which all other physicochemical characterization is built.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1343134-58-6 | [1] |

| Chemical Formula | C₁₁H₁₂N₂O₃ | [1] |

| Molecular Weight | 220.23 g/mol | [1] |

| SMILES | CC1=C(C=CC=C1N2CCNC2=O)C(=O)O | [2] |

| Appearance | White to off-white powder | [1] |

2D Chemical Structure:

Caption: 2D structure of this compound.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A balanced logP is essential for oral bioavailability, as the molecule must be sufficiently lipid-soluble to cross cell membranes, yet have enough aqueous solubility for dissolution and circulation.

Estimated Value: The predicted XlogP for this compound is 0.8 [2]. This value suggests that the compound is relatively hydrophilic. According to Lipinski's Rule of Five, a logP of less than 5 is desirable for oral drug candidates[3][4].

Experimental Determination of logP

This is the traditional and most direct method for logP determination[5][6].

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Protocol:

-

Preparation of Phases:

-

Saturate n-octanol with water by shaking for 24 hours and allowing the phases to separate.

-

Saturate water with n-octanol in the same manner. A buffer, typically phosphate buffer at pH 7.4, is used for the aqueous phase to determine the distribution coefficient (logD) for ionizable compounds[5].

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in the more soluble phase.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

-

Shake the flask vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for equilibration[7].

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Analysis:

-

Carefully withdraw aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

Caption: Workflow for logP determination by the shake-flask method.

This is an indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its logP[8][9].

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is proportional to its lipophilicity. A calibration curve is generated using standards with known logP values.

Protocol:

-

System Setup:

-

Use a reverse-phase HPLC system with a C18 column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)[9].

-

-

Calibration:

-

Inject a series of standard compounds with known logP values covering a range that includes the expected logP of the test compound.

-

Plot the logarithm of the retention factor (k') versus the known logP values to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

-

-

Sample Analysis:

-

Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions as the standards.

-

-

logP Determination:

-

Determine the retention time of the test compound and calculate its log k'.

-

Interpolate the logP of the test compound from the calibration curve.

-

Melting Point

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow range. A broad melting range is often indicative of impurities.

Estimated Value: The melting point of benzoic acid is 122.4°C[10]. The presence of the methyl and the 2-oxoimidazolidin-1-yl substituents on the benzene ring of the target molecule will likely increase the melting point due to an increase in molecular weight and the potential for additional intermolecular interactions, including hydrogen bonding through the urea-like moiety. Therefore, an estimated melting point would be in the range of 150-180°C .

Experimental Determination of Melting Point

This is a simple and widely used method for determining the melting point of a solid[11][12][13].

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which it melts is observed.

Protocol:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount.

-

Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm[12].

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation[12].

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last of the solid melts (the end of the melting range).

-

Caption: Workflow for melting point determination by the capillary method.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For complex organic molecules, decomposition may occur before the boiling point is reached at atmospheric pressure.

Estimated Value: Benzoic acid has a boiling point of 249°C[10]. Given the increased molecular weight and polarity of this compound, its boiling point is expected to be significantly higher. It is highly probable that the compound will decompose before boiling under standard atmospheric pressure. Experimental determination would likely require vacuum distillation to lower the boiling temperature and prevent decomposition.

Aqueous Solubility

Aqueous solubility is a critical property for drug candidates, as a compound must dissolve in the gastrointestinal fluids to be absorbed.

Estimated Value: Benzoic acid has a relatively low solubility in water at room temperature (3.44 g/L at 25°C)[14]. The solubility of this compound is influenced by several factors. The carboxylic acid group can be deprotonated at physiological pH, increasing solubility. However, the largely nonpolar aromatic ring and the imidazolidinone ring will decrease aqueous solubility. The methyl group will also slightly decrease solubility. Overall, the aqueous solubility is expected to be low , likely in the range of 0.1-1 g/L at neutral pH. The solubility will be significantly higher in basic solutions due to the formation of the carboxylate salt[15].

Experimental Determination of Aqueous Solubility

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with water (or a buffer of a specific pH) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Protocol:

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of water or buffer in a flask.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand at the same constant temperature to let the undissolved solid settle.

-

Alternatively, centrifuge or filter the solution to remove the excess solid. Filtration should be done carefully to avoid adsorption of the solute onto the filter material.

-

-

Analysis:

-

Withdraw a clear aliquot of the saturated solution.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

-

Reporting:

-

Express the solubility in units such as g/L or mol/L.

-

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. For a drug molecule with acidic or basic functional groups, the pKa determines the extent of ionization at a given pH. This is crucial as the ionized and un-ionized forms of a drug have different solubilities and abilities to cross biological membranes.

Estimated Value: The pKa of benzoic acid is approximately 4.2[16]. The acidity of this compound will be influenced by the substituents on the benzene ring.

-

Methyl group (at position 2): This is an electron-donating group, which generally decreases the acidity of benzoic acid (increases the pKa). However, when at the ortho position, it can cause steric hindrance, forcing the carboxylic acid group out of the plane of the benzene ring. This can disrupt resonance and lead to an increase in acidity (a lower pKa)[17]. 2-Methylbenzoic acid has a pKa of 3.90, making it more acidic than benzoic acid.

-

2-oxoimidazolidin-1-yl group (at position 3): This ureido-like group is expected to be electron-withdrawing due to the presence of the carbonyl group and nitrogen atoms, which would increase the acidity of the carboxylic acid (lower the pKa).

Considering these opposing effects, the pKa of this compound is estimated to be slightly lower than that of benzoic acid, likely in the range of 3.8-4.1 .

Experimental Determination of pKa

This is a highly accurate and common method for pKa determination[18][19][20].

Principle: The compound is dissolved in water and titrated with a standard solution of a strong base (for an acidic compound). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol:

-

Solution Preparation:

-

Accurately weigh the compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low water solubility.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffers.

-

Immerse the pH electrode in the solution of the compound.

-

Add the titrant in small, known increments, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

Determine the equivalence point (the point of steepest slope).

-

The pKa is the pH at the volume of titrant that is half of the equivalence point volume.

-

Caption: Workflow for pKa determination by potentiometric titration.

This method is useful for compounds that have a chromophore whose absorbance changes with ionization[21].

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa can be determined from the change in absorbance as the compound transitions from its protonated to its deprotonated form.

Protocol:

-

Solution Preparation:

-

Prepare a series of buffer solutions covering a range of pH values around the expected pKa.

-

Prepare a stock solution of the compound.

-

-

Spectral Analysis:

-

Add a small, constant amount of the stock solution to each buffer solution.

-

Measure the UV-Vis absorbance spectrum for each solution.

-

Identify a wavelength where the absorbance of the protonated and deprotonated forms of the compound differs significantly.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength versus the pH. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Summary of Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound.

| Property | Value | Method/Source |

| Molecular Weight | 220.23 g/mol | Calculated |

| Appearance | White to off-white powder | [1] |

| Melting Point | 150-180 °C | Estimated |

| Boiling Point | Likely decomposes before boiling | Estimated |

| Aqueous Solubility | 0.1-1 g/L at neutral pH | Estimated |

| logP | 0.8 | Predicted (XlogP)[2] |

| pKa | 3.8-4.1 | Estimated |

Conclusion

The physicochemical properties of this compound, as estimated from its structure and comparison with related compounds, suggest it is a relatively hydrophilic weak acid. Its predicted logP value falls well within the range for good oral bioavailability as per Lipinski's Rule of Five. While its aqueous solubility is likely low, it is expected to increase significantly in basic environments. The provided experimental protocols offer a robust framework for the empirical determination of these crucial parameters, which is an essential step in the progression of any compound through the drug discovery and development pipeline. Accurate characterization of these properties will enable informed decisions regarding formulation, delivery, and the prediction of in vivo behavior.

References

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

-

Wikipedia. (2023). Lipinski's rule of five. Retrieved from [Link]

-

Wikipedia. (2023). Benzoic acid. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

American Chemical Society. (2020). Benzoic acid. Retrieved from [Link]

-

ResearchGate. (2022). Benzoic acid solubility in pure water and aqueous methanol fractions vs. temperature. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]

-

Quora. (2017). Is benzoic acid water soluble?. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding the Melting Point of Benzoic Acid: A Deep Dive. Retrieved from [Link]

-

Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). BDDCS, the Rule of 5 and Drugability. Retrieved from [Link]

-

HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Bioaccess. (n.d.). Understanding the lipinski rule of 5 in Drug Discovery. Retrieved from [Link]

-

Neshaminy School District. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Occidental College. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Conjugated. (2017). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?. Retrieved from [Link]

-

Quora. (2017). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?. Retrieved from [Link]

-

Quora. (2015). Why is o-methyl benzoic acid more acidic than p-methyl benzoic acid?. Retrieved from [Link]

-

PubMed Central. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

-

PubMed. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ACS Publications. (2025). A High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

Proprep. (n.d.). What is the pKa of benzoic acid?. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

PubChem. (n.d.). Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, methyl ester. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - this compound (C11H12N2O3) [pubchemlite.lcsb.uni.lu]

- 3. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. jk-sci.com [jk-sci.com]

- 13. westlab.com [westlab.com]

- 14. Benzoic acid - Wikipedia [en.wikipedia.org]

- 15. quora.com [quora.com]

- 16. byjus.com [byjus.com]

- 17. quora.com [quora.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Abstract

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. However, the journey from a promising chemical entity to a well-characterized drug candidate is fraught with challenges, chief among them being the elucidation of its mechanism of action (MoA). This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of the novel compound, 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid. In the absence of pre-existing data, this document outlines a structured, multi-pronged approach, beginning with foundational physicochemical characterization and progressing through target identification, in vitro validation, and in vivo efficacy studies. The methodologies presented herein are grounded in established scientific principles and are designed to provide a robust and self-validating pathway to understanding the biological activity of this and other novel chemical entities.

Introduction and Structural Analysis

The compound this compound (henceforth referred to as C11H12N2O3) is a novel organic molecule with the chemical formula C₁₁H₁₂N₂O₃.[1][2] Its structure comprises a benzoic acid moiety substituted with a methyl group and a 2-oxoimidazolidin-1-yl group. An initial analysis of these structural components can provide valuable insights into its potential biological activities.

-

Benzoic Acid Scaffold: Benzoic acid and its derivatives are prevalent in a multitude of biologically active compounds and approved drugs.[3][4] The carboxylic acid group can act as a hydrogen bond donor and acceptor and can participate in ionic interactions, making it a key feature for binding to biological targets.[5] Derivatives of benzoic acid have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[4][6][7]

-

2-Oxoimidazolidinone Ring: The 2-oxoimidazolidinone, a cyclic urea, is another important pharmacophore found in various therapeutic agents.[8] This heterocyclic system can engage in hydrogen bonding and dipole-dipole interactions. Imidazolidinone derivatives are known to possess diverse biological properties, including antiviral, antimicrobial, and anticancer activities.[9][10][11] Some imidazolidine-containing compounds have been shown to modulate cell cycle progression.[9]

The combination of these two pharmacophores in C11H12N2O3 suggests a high potential for biological activity, warranting a thorough investigation into its MoA. This guide will delineate a systematic approach to unraveling this MoA, from initial hypothesis generation to in vivo validation.

Foundational Stage: Physicochemical Characterization and In Silico Analysis

Prior to any biological investigation, a comprehensive understanding of the compound's physicochemical properties is essential. This data will inform formulation development, assay design, and the interpretation of biological results.

Experimental Physicochemical Profiling

A battery of standard assays should be performed to determine the following parameters for C11H12N2O3:

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO). | Essential for preparing stock solutions and ensuring the compound remains in solution during biological assays. |

| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC. | Predicts membrane permeability and potential for non-specific binding. |

| Chemical Stability | Incubation in various buffers (pH range 2-9) and analysis by HPLC over time. | Determines the compound's shelf-life and stability under assay conditions. |

| pKa | Potentiometric titration or capillary electrophoresis. | Identifies ionizable groups, which is crucial for understanding its interaction with biological targets. |

In Silico Target Prediction

Computational methods can be employed to generate initial hypotheses regarding the potential biological targets of C11H12N2O3.[12] These approaches leverage the compound's structure to predict its bioactivity.[13]

-

Ligand-Based Approaches: The structure of C11H12N2O3 can be compared to databases of known bioactive molecules. Similarity searching and pharmacophore modeling can identify known targets of structurally related compounds.

-

Structure-Based Approaches: If a high-resolution 3D structure of a potential target protein is available, molecular docking simulations can be performed to predict the binding affinity and pose of C11H12N2O3 in the protein's active site.

These in silico predictions, while not definitive, can help prioritize experimental efforts for target identification.

Target Identification: A Multi-Modal Experimental Approach

Identifying the direct molecular target(s) of a novel compound is a critical yet challenging step.[14][15] A multi-faceted approach, combining several experimental strategies, is recommended to increase the probability of success.[16]

Phenotypic Screening

The initial step is often a broad phenotypic screen to identify the biological processes perturbed by C11H12N2O3. This can be achieved using a panel of well-characterized cell lines representing different cancer types or other disease models.

Experimental Protocol: Cell Viability and Proliferation Assay

-

Cell Culture: Plate cells (e.g., a panel of cancer cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of C11H12N2O3 in culture medium. Add the compound to the cells at a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[17]

-

Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Direct Target Identification Methods

If a distinct and reproducible phenotype is observed, the next step is to identify the direct binding partner(s) of C11H12N2O3.

This classical biochemical technique involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[19][20]

Experimental Workflow: Affinity Chromatography

Caption: Workflow for affinity chromatography-based target identification.

DARTS is a method that identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[19] This technique does not require chemical modification of the compound.

Experimental Protocol: DARTS

-

Lysate Preparation: Prepare a native protein lysate from the cells of interest.

-

Compound Incubation: Incubate aliquots of the lysate with C11H12N2O3 at various concentrations and a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a fixed time.

-

Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

-

Analysis: Separate the protein fragments by SDS-PAGE and visualize with Coomassie staining.

-

Identification: Excise protein bands that show increased stability in the presence of C11H12N2O3 and identify them by mass spectrometry.

In Vitro Validation of Target Engagement and Mechanism of Action

Once putative targets have been identified, it is crucial to validate the direct interaction and elucidate the functional consequences of this binding.

Target Engagement Assays

These assays confirm the direct binding of C11H12N2O3 to the identified target protein(s).

-

Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics (kon and koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters.

-

Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein in intact cells upon ligand binding.

Functional Assays

If the identified target is an enzyme, its activity in the presence of C11H12N2O3 should be measured.

Experimental Protocol: Enzyme Kinetic Assay

-

Reaction Setup: In a microplate, combine the purified target enzyme, its substrate, and varying concentrations of C11H12N2O3 in an appropriate reaction buffer.[21][22]

-

Initiation and Monitoring: Initiate the reaction and monitor the formation of the product or consumption of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[23][24]

-

Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the rates against the inhibitor concentration to calculate the IC50. Further kinetic studies, varying both substrate and inhibitor concentrations, can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[18]

If the target is part of a signaling pathway, cell-based assays can be used to measure the downstream effects of target engagement.[25][26]

Experimental Workflow: Signaling Pathway Analysis

Caption: Workflow for analyzing the impact on cellular signaling pathways.[27][28]

In Vivo Efficacy and Target Validation

The final stage of MoA elucidation involves demonstrating that the compound exhibits the desired biological effect in a living organism and that this effect is mediated through the identified target.[29][30]

Animal Models of Disease

The choice of animal model is critical and will depend on the hypothesized MoA and therapeutic area.[31] For example, if C11H12N2O3 shows anti-proliferative effects in cancer cell lines, a xenograft mouse model could be appropriate.[32]

Experimental Protocol: Xenograft Efficacy Study

-

Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment groups (vehicle control, C11H12N2O3 at various doses, positive control). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot to confirm target modulation in the tumor tissue).

Target Validation in Vivo

To definitively link the in vivo efficacy to the identified target, genetic approaches can be employed. For example, the efficacy of C11H12N2O3 could be compared in xenograft models using cells with wild-type versus knockdown/knockout of the target protein. A loss of efficacy in the target-deficient model would provide strong evidence for an on-target MoA.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex, iterative process that requires a combination of computational, biochemical, cellular, and in vivo approaches. The systematic framework presented in this guide provides a logical and robust pathway for researchers to follow. By starting with a thorough physicochemical characterization, employing a multi-modal strategy for target identification, and rigorously validating the target and its functional consequences in vitro and in vivo, the scientific community can confidently and efficiently unravel the therapeutic potential of this and other novel chemical entities.

References

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

-

Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Retrieved from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

-

Kanoh, N. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(8), 1156-1164. [Link]

-

Pro-active. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Pro-active news. [Link]

-

Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

Jang, Y., Son, J., & Kim, S. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(Supplement_1), i376-i382. [Link]

-

Jang, Y., Son, J., & Kim, S. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

-

Johnson, J. I., Decker, S., Zaharevitz, D., Rubinstein, L. V., Venditti, J. M., & Schepartz, S. (2001). Relationships between drug activity in NCI preclinical in vitro and in vivo models and early clinical trials. British journal of cancer, 84(10), 1424-1431. [Link]

-

ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. Retrieved from [Link]

-

Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]

-

Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida. [Link]

-

Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Retrieved from [Link]

-

LSU Health Shreveport. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. Retrieved from [Link]

-

Sastry, S. K., & Burridge, K. (2000). Approaches to studying cellular signaling: a primer for morphologists. The Anatomical Record, 261(4), 159-173. [Link]

-

de Pinho, P. G., Gouveia, M. J., & de Pinho, M. C. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5894. [Link]

-

Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Chen, Y., & Zhu, F. (2021). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 8(16), 2100588. [Link]

-

Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., ... & Mendel, D. B. (1997). Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity. Journal of the American Chemical Society, 119(4), 681-690. [Link]

-

Kumar, A., Sharma, G., & Kumar, D. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

-

Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]

-

da Silva, A. R., de Souza, M. C. B. V., & de Almeida, M. V. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anti-Cancer Agents in Medicinal Chemistry, 22(7), 1272-1277. [Link]

-

Parekh, H., & Pansuriya, R. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. International Journal of Drug Development and Research, 4(4), 239-245. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Al-Majidi, S. M. (2025, September 16). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. ResearchGate. [Link]

-

Singh, S. K. (2025, August 10). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]

-

ACG Publications. (n.d.). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications, 10(4), 241-250. [Link]

-

Al-Omar, M. A. (2010). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Letters in Drug Design & Discovery, 7(8), 588-596. [Link]

-

Ahmad, S., Arshad, M. N., Asiri, A. M., & Bibi, A. (2015). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1318-1322. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Organic and Medicinal Chemistry Letters, 2(1), 24. [Link]

-

Hussein, B. R. M. (2025, August 10). Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies. ResearchGate. [Link]

-

Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2011). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Journal of Chemical Crystallography, 41(10), 1542-1545. [Link]

-

Semantic Scholar. (2008). Practical Synthesis of Functionalized 2‐Thioxoimidazolidine Derivatives. Semantic Scholar. [Link]

-

Pharmacia. (2019). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 66(2), 65-71. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - this compound (C11H12N2O3) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazolidinone - Wikipedia [en.wikipedia.org]

- 9. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 16. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 17. promega.kr [promega.kr]

- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 22. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 23. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 24. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 25. Cell Based Assays | Thermo Fisher Scientific [thermofisher.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 29. pharmaron.com [pharmaron.com]

- 30. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 31. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 32. probiocdmo.com [probiocdmo.com]

potential biological activity of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Introduction: Rationale for Investigation

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. The compound this compound (CAS No. 1343134-58-6) presents a compelling case for investigation, primarily due to the convergence of two privileged structural motifs: the imidazolidin-2-one core and a substituted benzoic acid framework.[1][2] While direct biological data for this specific molecule is not extensively documented in peer-reviewed literature, a comprehensive analysis of its constituent parts provides a strong rationale for predicting its potential as a bioactive agent.

The imidazolidin-2-one ring system, a cyclic urea, is a cornerstone of numerous pharmacologically active compounds, demonstrating a vast spectrum of activities including antiviral, antimicrobial, anticancer, and anticoagulant effects.[3][4][5] Similarly, the benzoic acid scaffold is a quintessential component in medicinal chemistry, with derivatives forming the basis of drugs across multiple therapeutic areas, from anti-inflammatory agents to targeted cancer therapies.[6][7][8]

This technical guide offers a predictive framework for researchers and drug development professionals. It deconstructs the molecule's architecture to hypothesize potential biological activities, proposes authoritative, step-by-step experimental workflows for validation, and outlines a logical path from initial screening to mechanism of action studies.

Part 1: Deconstruction of Structural Moieties & Hypothesized Bioactivity

The potential pharmacology of this compound can be inferred from the well-documented activities of its core components.

The Imidazolidin-2-one Moiety: A Scaffold of Diverse Pharmacology

The imidazolidin-2-one ring is a versatile heterocyclic scaffold known to impart a range of biological effects. Its presence in a molecule is a strong indicator of potential therapeutic relevance.

-

Antimicrobial and Antifungal Activity: Numerous derivatives of imidazolidin-2-one have demonstrated significant antibacterial and antifungal properties.[3][9] The core structure appears to be a key pharmacophore for engaging with microbial targets.

-

Anticancer Potential: The imidazolidinone scaffold is present in various compounds investigated for their cytotoxic effects against cancer cell lines.[3][4][5] These derivatives can induce cell death and inhibit proliferation through various mechanisms.

-

Enzyme Inhibition: This scaffold is a component of molecules designed to inhibit specific enzymes. For instance, derivatives of the related 2-thioxoimidazolidin-4-one have been explored as enzyme inhibitors.[10]

-

Receptor Modulation: Imidazoline derivatives are known to interact with adrenergic and imidazoline receptors, suggesting that the core scaffold can be adapted to target specific signaling pathways.[11][12]

The Substituted Benzoic Acid Moiety: A Classic Pharmacophore

Substituted benzoic acids are fundamental building blocks in drug design, largely due to the carboxyl group's ability to form critical hydrogen bonds and salt bridges with biological targets.

-

Anti-inflammatory Activity: A primary application of benzoic acid derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[6]

-

Anticancer Activity: The benzoic acid moiety is a key feature in molecules designed to inhibit cancer-related proteins. For example, 2,5-substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. Other derivatives have been investigated as inhibitors of protein phosphatases like Slingshot, which are involved in cell migration and have therapeutic potential in oncology.[13]

-

Antibacterial Agents: The scaffold is integral to novel antibacterial agents, including those effective against multi-drug resistant strains like Staphylococcus aureus.[14]

Part 2: Proposed Experimental Workflow for Biological Characterization

Based on the structural analysis, a logical, multi-stage experimental plan is proposed to systematically investigate the biological activity of this compound. This workflow is designed to be self-validating, moving from broad screening to specific mechanistic studies.

Caption: Proposed workflow for biological characterization.

Protocol 1: Primary Screening for Anticancer and Antimicrobial Activity

Objective: To perform a broad initial screen to identify potential cytotoxic or antimicrobial effects.

Methodology:

-

Compound Preparation: Solubilize this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions for screening.

-

Anticancer Screening (NCI-60 Panel or similar):

-

Plate cells from a diverse panel of human cancer cell lines (e.g., representing leukemia, lung, colon, breast, prostate cancer) in 96-well plates.

-

Treat cells with the compound at a standard concentration (e.g., 10 µM) for 48-72 hours.

-

Assess cell viability using a colorimetric assay (e.g., MTT, SRB).

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

Antimicrobial Screening (Broth Microdilution):

-

Screen against a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

In a 96-well plate, add serial dilutions of the compound to microbial cultures in appropriate broth.

-

Incubate under optimal conditions (e.g., 37°C for 24 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that prevents visible growth.

-

Protocol 2: Secondary Assays for Hit Confirmation and Potency

Objective: To confirm the activity of any "hits" from the primary screen and determine their potency.

Methodology:

-

Dose-Response Curve Generation:

-

Using the most sensitive cancer cell line or microbial strain identified in the primary screen, perform a more detailed assay.

-

Treat with the compound across a wider range of concentrations (e.g., 10-fold dilutions from 100 µM down to 1 nM).

-

Generate a dose-response curve by plotting cell viability or microbial growth against the logarithm of compound concentration.

-

-

IC50/MIC Calculation:

-

From the dose-response curve, calculate the half-maximal inhibitory concentration (IC50) for cancer cells or confirm the MIC for microbes. This provides a quantitative measure of potency.

-

Protocol 3: Mechanism of Action (MoA) Investigation

Objective: To investigate the potential molecular mechanism if potent activity is confirmed. Based on the parent scaffolds, a logical starting point is the inhibition of inflammatory or cell survival pathways.

Example MoA Study: COX Enzyme Inhibition Assay

Rationale: The benzoic acid moiety is a classic feature of COX inhibitors.[6]

Caption: Hypothesized inhibition of the COX pathway.

Methodology:

-

Assay Principle: Utilize a commercial COX inhibitor screening assay kit (fluorometric or colorimetric). These assays measure the peroxidase activity of COX enzymes.

-

Procedure:

-

Reconstitute purified human COX-1 and COX-2 enzymes as per the manufacturer's protocol.

-

In separate wells of a 96-well plate, add the compound across a range of concentrations to both COX-1 and COX-2 enzymes.

-

Include a vehicle control (DMSO) and a known non-selective (e.g., Indomethacin) or selective (e.g., Celecoxib) inhibitor as controls.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the output (fluorescence or absorbance) over time using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2/COX-1) will determine the compound's selectivity.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Primary Screening Results

| Assay Type | Target | Activity Metric | Result |

| Anticancer | MCF-7 (Breast Cancer) | % Growth Inhibition @ 10 µM | 85% |

| Anticancer | A549 (Lung Cancer) | % Growth Inhibition @ 10 µM | 15% |

| Antimicrobial | S. aureus | MIC | > 100 µM |

| Antimicrobial | E. coli | MIC | > 100 µM |

Interpretation: In this hypothetical scenario, the compound shows selective and potent activity against the MCF-7 breast cancer cell line, warranting further investigation into its anticancer potential. It shows no significant antimicrobial activity.

Table 2: Hypothetical COX Inhibition Data

| Enzyme | IC50 (µM) |

| COX-1 | 50.2 |

| COX-2 | 4.5 |

| Selectivity Index (COX-1/COX-2) | 11.2 |

Interpretation: The compound demonstrates selective inhibition of COX-2, suggesting a potential anti-inflammatory mechanism with a theoretically reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion and Future Directions

This compound is a molecule of significant synthetic interest, built from scaffolds with proven and diverse pharmacological relevance. While direct evidence of its activity is sparse, a structure-based analysis strongly suggests high potential for bioactivity, particularly in the realms of oncology and anti-inflammatory applications.

The experimental workflows detailed in this guide provide a robust and scientifically rigorous pathway for elucidating the compound's true therapeutic potential. Positive outcomes from these studies would warrant progression into more advanced preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and safety evaluations. This molecule represents a promising starting point for a dedicated drug discovery program.

References

-

BenchChem. (2025). Unlocking the Therapeutic Potential of Substituted Benzoic Acid Esters: A Technical Guide for Researchers. Retrieved from BenchChem Technical Guides.[6]

-

Modern Drug Discovery. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery.[7]

-

International Journal of Creative Research Thoughts (IJCRT). (n.d.). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org.[3]

-

Science Alert. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.[4]

-

National Institutes of Health (NIH). (n.d.). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.

-

Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC, NIH.[9]

-

PubMed. (n.d.). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives.[11]

-

MDPI. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.[5]

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.[13]

-

PubMed. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 23(11), 1217-22.[12]

-

ResearchGate. (2025). Structure–activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase.[15]

-

Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[8]

-

ResearchGate. (2025). Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies.[16]

-

National Institutes of Health (NIH). (n.d.). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations.[17]

-

BenchChem. (2025). structure-activity relationship (SAR) of 5-alkyl-2-thioxoimidazolidin-4-ones. Retrieved from BenchChem Technical Guides.[10]

-

National Institutes of Health (NIH). (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC.[18]

-

American Elements. (n.d.). This compound. Retrieved from [Link]2]

-

PubMed. (2011). 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation.[19]

-

ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.[20]

-

PubMed. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus.[14]

-

International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.[21]

-

Bulgarian Chemical Communications. (2011). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid.[22]

Sources

- 1. PubChemLite - this compound (C11H12N2O3) [pubchemlite.lcsb.uni.lu]

- 2. americanelements.com [americanelements.com]

- 3. ijcrt.org [ijcrt.org]

- 4. scialert.net [scialert.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. preprints.org [preprints.org]

- 9. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijarsct.co.in [ijarsct.co.in]

- 22. bcc.bas.bg [bcc.bas.bg]

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid structural analogs and derivatives

An In-Depth Technical Guide to the Synthesis, Derivatization, and Biological Significance of 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid Analogs

Abstract

The 2-oxoimidazolidine moiety, a hydrogenated form of imidazole, is a privileged scaffold in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1] When coupled with a substituted benzoic acid, as in the case of this compound, it presents a versatile core structure for developing novel therapeutics. This technical guide provides a comprehensive overview of this chemical scaffold, its structural analogs, and derivatives. We delve into rational synthesis strategies, detailed experimental protocols, structure-activity relationships (SAR), and potential therapeutic applications, with a focus on areas such as matrix metalloproteinase (MMP) inhibition and antibacterial activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and leverage this promising class of compounds.

The Core Scaffold: An Introduction

This compound (CAS 1343134-58-6) is a small organic molecule featuring a benzoic acid ring substituted with a methyl group and a 2-oxoimidazolidin-1-yl group.[2][3] The core structure combines two key pharmacophores:

-

2-Oxoimidazolidine (Ethylene Urea): This five-membered heterocyclic ring is a structural component of various biologically active molecules. Its hydrogen bond donors and acceptors allow for critical interactions with biological targets.[1] Derivatives have shown promise as agents for kidney disease, MMP inhibitors, and compounds with specific bradycardic action.[4][5][6][7]

-

Substituted Benzoic Acid: This moiety serves as a versatile anchor for derivatization. The carboxylic acid group can be modified to form esters, amides, and other functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The substitution pattern on the aromatic ring is crucial for dictating target specificity and potency.

The strategic combination of these two moieties provides a framework for developing compounds with diverse and potent biological activities.

Caption: Core structure of this compound.

Synthesis Strategies and Methodologies

Proposed Retrosynthetic Analysis

A practical approach begins with commercially available 3-amino-2-methylbenzoic acid. The key steps would be the formation of the urea moiety followed by intramolecular cyclization.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes a potential multi-step synthesis. Note: This is a proposed methodology and requires optimization and validation in a laboratory setting. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Esterification of 3-Amino-2-methylbenzoic acid

-

Objective: To protect the carboxylic acid to prevent unwanted side reactions.

-

Procedure:

-

Suspend 3-amino-2-methylbenzoic acid (1.0 eq) in methanol (10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise while stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

-

Step 2: N-Alkylation

-

Objective: To introduce the two-carbon chain required for the imidazolidinone ring.

-

Procedure:

-

Dissolve the methyl 3-amino-2-methylbenzoate (1.0 eq) in a suitable aprotic solvent like DMF or acetonitrile.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

-

Add 1-bromo-2-chloroethane (1.1 eq) and heat the reaction to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

-

Step 3: Ring Formation and Deprotection

-

Objective: To form the 2-oxoimidazolidinone ring and hydrolyze the ester.

-

Procedure:

-

Dissolve the product from Step 2 (1.0 eq) in a polar solvent like ethanol.

-

Add a base such as sodium ethoxide (2.2 eq) and heat to reflux to facilitate both the intramolecular cyclization (forming the urea) and saponification of the methyl ester.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and remove the solvent in vacuo.

-

Dissolve the residue in water and acidify to pH 2-3 with 1M HCl.

-

The product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Structural Analogs, Derivatives, and SAR

The therapeutic potential of this scaffold can be explored by systematically modifying its three main components: the benzoic acid ring (A-Ring), the imidazolidinone ring (B-Ring), and the carboxylic acid functional group.

A-Ring Modifications

-

Isomers: Moving the methyl and oxoimidazolidinyl groups to other positions on the benzoic acid ring can significantly impact biological activity by altering the molecule's conformation and interaction with target binding sites. Positional isomers such as 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1038283-29-2) and 2-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1247178-80-8) are commercially available and serve as excellent comparators.[8][9]

-

Substitution: Introducing electron-withdrawing (e.g., -Cl, -F, -CF₃) or electron-donating (e.g., -OCH₃) groups can modulate the electronic properties and lipophilicity, influencing target binding and ADME properties.

B-Ring Modifications

The 2-oxoimidazolidine ring is a versatile core that can be replaced with other five-membered heterocycles to probe for improved activity.

-

2-Thioxoimidazolidin-4-one: The sulfur analog of hydantoin is a privileged scaffold known for a wide range of pharmacological properties, including anticancer and antimicrobial activities.[10] The nature and position of substituents on this ring are critical for its biological effects.[10]

-

Oxazolidinones: This scaffold is famously represented by the antibiotic linezolid.[11] Structure-activity relationship studies have shown that modifications at the C-5 position and on the N-phenyl ring are key to potency against both susceptible and resistant bacterial strains.[12]

-

Trioxoimidazolidines: These derivatives have been identified as inhibitors of thymidine phosphorylase, an enzyme involved in angiogenesis.[13]

Carboxylic Acid Derivatization

The carboxylic acid is a prime handle for derivatization to improve cell permeability, alter solubility, or introduce new binding interactions.

-

Amide Formation: Converting the acid to a primary, secondary, or tertiary amide is a common strategy. This can be achieved using standard peptide coupling reagents like EDC/HOBt or HATU.[14][15] Amides can introduce new hydrogen bonding capabilities and alter the compound's pharmacokinetic profile.

| Modification Site | Structural Change | Potential Impact on Activity | Relevant Literature |

| A-Ring (Benzoic Acid) | Isomeric relocation of substituents | Altered 3D conformation, changes in target binding | [8][9] |

| Addition of EWG/EDG | Modulated electronics, lipophilicity, and metabolic stability | [15] | |

| B-Ring (Core Heterocycle) | O → S (Thioxoimidazolidinone) | Potential for new anticancer or antimicrobial activity | [10] |

| Imidazolidinone → Oxazolidinone | Potential for potent antibacterial activity (Linezolid-like) | [11][12] | |

| 2-Oxo → 2,4,5-Trioxo | Potential for enzyme inhibition (e.g., Thymidine Phosphorylase) | [13] | |

| Carboxylic Acid | -COOH → -CONHR | Improved cell permeability, new H-bond interactions, prodrug potential | [14][15] |

Potential Biological Applications and Targets

Based on the activities of structurally related compounds, this scaffold is a promising starting point for several therapeutic areas.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of enzymes responsible for degrading the extracellular matrix. Their inappropriate activity is implicated in diseases like arthritis, cancer metastasis, and tissue ulceration.[6] Several 2-oxo-imidazolidine-4-carboxylic acid derivatives have been designed as potent MMP inhibitors, particularly targeting MMP-13, which is a key player in osteoarthritis.[7] The core structure likely interacts with the zinc ion in the MMP active site, and modifications to the scaffold can enhance potency and selectivity.

Caption: Role of MMPs in pathology and point of inhibition by test compounds.

Antibacterial Agents

The related oxazolidinone class is a cornerstone of modern antibiotic therapy for resistant Gram-positive infections.[11] Imidazolidinone derivatives have also demonstrated broad antimicrobial activities.[1] These compounds typically function by inhibiting bacterial protein synthesis. The this compound scaffold could be explored for activity against clinically relevant pathogens, including resistant strains like MRSA.

Protocol: Amide Derivative Synthesis

This protocol outlines a general procedure for creating an amide library from the parent carboxylic acid.

-

Objective: To synthesize a diverse set of amide derivatives for SAR studies.

-

Materials:

-

This compound (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)

-

Hydroxybenzotriazole (HOBt, 1.2 eq)

-

A primary or secondary amine (R¹R²NH, 1.2 eq)

-

Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DCM or DMF.

-

Add EDC and HOBt to the solution and stir for 20 minutes at room temperature to form the active ester.

-

Add the desired amine followed by DIPEA.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide product via flash column chromatography or preparative HPLC.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[16][17]

-

Conclusion and Future Outlook

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its synthetic tractability and the proven pharmacological relevance of its constituent moieties make it an attractive starting point for drug discovery campaigns. The existing literature on related structures strongly suggests that analogs and derivatives are likely to exhibit potent activity as MMP inhibitors and antibacterial agents.

Future research should focus on the systematic synthesis and screening of derivative libraries to build a comprehensive structure-activity relationship profile. Key areas for exploration include:

-

Stereochemistry: For derivatives with new chiral centers, synthesis of single enantiomers is crucial, as biological activity is often stereospecific.[18]

-

Selectivity Profiling: For enzyme inhibitors, it is critical to assess selectivity against a panel of related enzymes to minimize off-target effects.

-